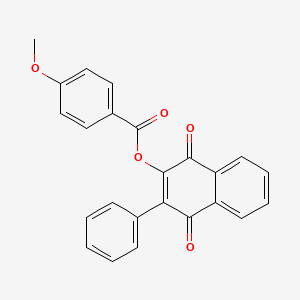methoxy]-3-methoxyphenyl}methyl)amine](/img/structure/B11590457.png)
[1-(Adamantan-1-YL)ethyl]({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine typically involves multiple steps, starting with the preparation of the adamantane derivative and the fluorinated aromatic compound. The key steps include:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce an ethyl group at the 1-position.
Synthesis of the Fluorinated Aromatic Compound: The fluorinated aromatic compound is synthesized by introducing a fluorine atom and methoxy groups onto a benzene ring.
Coupling Reaction: The adamantane derivative and the fluorinated aromatic compound are coupled using a suitable amine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the adamantane moiety.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with certain receptors in the brain, potentially modulating neurotransmitter release. The fluorinated aromatic ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine: can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: Another compound with a substituted aromatic ring, but with different functional groups and properties.
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl Acetate: A compound with a similar structural complexity but different applications.
The uniqueness of 1-(Adamantan-1-YL)ethylmethoxy]-3-methoxyphenyl}methyl)amine lies in its combination of the adamantane moiety and the fluorinated aromatic ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H34FNO2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C27H34FNO2/c1-18(27-13-19-10-20(14-27)12-21(11-19)15-27)29-16-22-7-5-9-25(30-2)26(22)31-17-23-6-3-4-8-24(23)28/h3-9,18-21,29H,10-17H2,1-2H3 |
InChI Key |
VPVLMVSHBDBJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=C(C(=CC=C4)OC)OCC5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}glycine](/img/structure/B11590375.png)
![(5Z)-5-[(5-bromo-2,4-diethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590387.png)

methylidene]-2-(4-ethylphenoxy)acetamide](/img/structure/B11590403.png)
![Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11590407.png)
![(5Z)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11590413.png)

![5-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11590418.png)
![(5Z)-2-(2-bromophenyl)-5-(3,4-diethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590449.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11590452.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590460.png)
![3-[2-(2-chlorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one](/img/structure/B11590465.png)
![ethyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11590471.png)
![(5Z)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11590478.png)
